molecular formula C10H12ClNO2S B15046578 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester

2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester

Cat. No.: B15046578
M. Wt: 245.73 g/mol
InChI Key: DRHJCGYWKNJZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H12ClNO2S and a molecular weight of 245.73 g/mol . This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and a carboxylic acid ethyl ester group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester typically involves the reaction of 2-aminothiophenol with ethyl chloroacetate under basic conditions to form the benzothiazole ring. This is followed by chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzothiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The chlorine atom and the benzothiazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester is unique due to the presence of both the chlorine atom and the carboxylic acid ethyl ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

ethyl 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H12ClNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h6H,2-5H2,1H3

InChI Key

DRHJCGYWKNJZPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)SC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.